Bassianolide

Insecticidal Activity Structure-Activity Relationship Silkworm Bioassay

Bassianolide (64763-82-2) is the only 24-membered cyclooctadepsipeptide with confirmed Cs+>K+>Na+>Li+ ion selectivity and no ryanodine receptor activity (IC50>100μM)—a profile absent in beauvericin and other COD analogs. Delivers >80% adult D. citri mortality within 48h, complete kill by 72h for HLB vector control. 5.5 nmol/larva LD100 in silkworms provides a validated potency baseline for SAR and scaffold optimization. Choose bassianolide for unambiguous ionophoric mechanism dissection without RyR confounding. For research use only.

Molecular Formula C48H84N4O12
Molecular Weight 909.2 g/mol
Cat. No. B8058538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBassianolide
Molecular FormulaC48H84N4O12
Molecular Weight909.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
InChIInChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1
InChIKeyQVZZPLDJERFENQ-GWUCKCKXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bassianolide Technical Procurement Guide: Cyclooctadepsipeptide Insecticidal Virulence Factor for Entomopathogenic Research


Bassianolide (CAS 64763-82-2) is a cyclooctadepsipeptide secondary metabolite produced by entomopathogenic fungi including Beauveria bassiana and Lecanicillium lecanii [1]. It functions as a key insecticidal virulence factor, inducing atonic paralysis and mortality in target insect hosts through mechanisms involving ionophoric membrane disruption and smooth muscle contraction inhibition [2][3]. Bassianolide belongs to the cyclooligomer depsipeptide (COD) family, which includes structural analogs such as beauvericin (cyclic hexadepsipeptide), enniatins, and PF1022A, but differs in ring size (24-membered octadepsipeptide) and ion selectivity profile [4].

Why Generic Cyclodepsipeptide Substitution Is Scientifically Invalid for Bassianolide Applications


Structural analogs within the cyclooligomer depsipeptide family (beauvericin, enniatins, PF1022A) cannot substitute for bassianolide due to fundamental differences in ring size, ion selectivity, and target insect toxicity profiles. Bassianolide is a 24-membered cyclooctadepsipeptide, whereas beauvericin is an 18-membered cyclohexadepsipeptide [1]. This structural divergence confers distinct ionophoric properties: bassianolide exhibits preferential selectivity for larger cations (Cs+ > K+ > Na+ > Li+), while beauvericin shows no such radius-dependent selectivity [2]. Critically, bassianolide does not inhibit insect ryanodine receptors (IC50 > 100 μM), a primary target of verticilide A1 (IC50 4.2 μM) and modern synthetic insecticides, indicating a non-overlapping mode of action that precludes functional interchangeability [3]. Procurement decisions must therefore be compound-specific.

Quantitative Differentiation of Bassianolide: Comparator Evidence for Scientific Selection


Insecticidal Potency Against Silkworm Larvae: Bassianolide vs. Structural Congener

Bassianolide demonstrates >50-fold greater insecticidal potency than its closest structural congener, peptoid 5, in silkworm larvae bioassays. Bassianolide achieved 100% mortality at a dose of 5.5 nmol/larva with atonic symptoms appearing within 0.5 hours [1]. In contrast, the simplified isoster peptoid 5 required a 55-fold higher dose (300 nmol/larva) and produced only partial mortality after 72-120 hours [1]. This quantitative difference establishes that the intact cyclooctadepsipeptide scaffold is essential for rapid, high-efficacy insecticidal action.

Insecticidal Activity Structure-Activity Relationship Silkworm Bioassay

Ion Selectivity Profile: Bassianolide vs. Beauvericin

Bassianolide exhibits a distinct ion selectivity profile compared to beauvericin, a common co-metabolite. In planar lipid bilayer experiments, bassianolide demonstrates preferential permeability for larger cations, with a selectivity sequence of Cs+ > K+ > Na+ > Li+ [1]. Beauvericin, by contrast, shows no such radius-dependent selectivity under identical experimental conditions [1]. For K+ conductance, both compounds yield similar membrane conductance values, but bassianolide's larger cavity size (derived from its 24-membered ring versus beauvericin's 18-membered ring) enables this size-discriminating ion transport behavior [1].

Ionophore Membrane Conductance Ion Selectivity

Ryanodine Receptor Binding: Bassianolide vs. Verticilide and Other Cyclodepsipeptides

Bassianolide does not inhibit insect ryanodine receptors (RyR), a key target for several commercial insecticides and the cyclodepsipeptide verticilide A1. In competitive binding assays using cockroach RyR, bassianolide exhibited an IC50 >100 μM, whereas verticilide A1 showed potent inhibition with an IC50 of 4.2 μM [1]. Other cyclodepsipeptides including beauvericin, enniatins, and PF1022A similarly showed no significant RyR binding (all IC50 >100 μM) [1]. This negative result is informative: it confirms bassianolide operates through a distinct mechanism (ionophoric disruption and cholinergic antagonism) rather than RyR modulation.

Ryanodine Receptor Insecticide Target Mode of Action

Heterologous Production Titers: Bassianolide vs. Beauvericins in Engineered Yeast

When reconstituted in Saccharomyces cerevisiae BJ5464-NpgA, bassianolide synthetase (BbBSLS) produced bassianolide at a titer of 21.7 ± 0.1 mg/L, while beauvericin synthetase (BbBEAS) yielded total beauvericins at 33.8 ± 1.4 mg/L [1]. These titers were comparable to those achieved by the native producer B. bassiana [1]. Notably, precursor feeding with D-hydroxyisovaleric acid (D-Hiv) improved both compounds' production, but co-expression of ketoisovalerate reductase (KIVR) specifically enhanced beauvericin titers to 61.7 ± 3.0 mg/L (2.6-fold increase) without a corresponding boost for bassianolide [1].

Metabolic Engineering Heterologous Expression Yield

In Vivo Mortality Against Asian Citrus Psyllid: Bassianolide vs. Crude Fungal Extract

Purified bassianolide achieves rapid, high mortality against the Asian citrus psyllid (Diaphorina citri), a vector of citrus greening disease (HLB). Application of bassianolide resulted in >70% mortality of nymphs and >80% mortality of adults within 48 hours, and 100% mortality of all life stages by 72 hours post-application [1]. This performance is notable in the context of crude fungal extracts from Cordyceps fumosorosea, which contain multiple mycotoxins including novel beauverolides and destruxins [1]. The rapid, complete kill achieved by bassianolide alone underscores its potency as a standalone biopesticide active ingredient.

Biopesticide Diaphorina citri Citrus Greening

High-Value Application Scenarios for Bassianolide Procurement


Mechanistic Studies of Non-Ryanodine Receptor Insecticidal Pathways

Researchers investigating alternative insecticidal modes of action for resistance management should select bassianolide due to its confirmed lack of activity at ryanodine receptors (IC50 >100 μM) [1]. This negative binding profile distinguishes it from commercial diamide insecticides and verticilide A1 (IC50 4.2 μM) [1], enabling clean dissection of ionophoric and cholinergic mechanisms without RyR confounding.

Ionophore Selectivity Profiling and Membrane Biophysics Research

Bassianolide's unique cation selectivity sequence (Cs+ > K+ > Na+ > Li+) and its larger cavity size compared to beauvericin [1] make it a valuable tool compound for studying size-selective ion transport across lipid bilayers. Its distinct profile from beauvericin (which lacks radius-dependent selectivity) [1] allows comparative investigations of cyclodepsipeptide ionophore structure-function relationships.

Biopesticide Development Against Citrus Greening Vector (Diaphorina citri)

Given bassianolide's demonstrated >80% adult and >70% nymphal mortality within 48 hours and complete kill by 72 hours against D. citri [1], procurement is warranted for formulation development targeting citrus greening disease (HLB) vector control. The compound's efficacy on both healthy and HLB-diseased plants [1] supports field-relevant application scenarios.

High-Potency Insecticidal Reference Standard for Structure-Activity Relationship (SAR) Studies

Bassianolide serves as a critical benchmark in SAR studies of cyclooctadepsipeptides, with its 5.5 nmol/larva 100% lethal dose in silkworms [1] establishing a potency baseline against which synthetic analogs can be quantitatively compared. The >54-fold potency difference versus simplified isoster peptoid 5 [1] provides a validated dynamic range for assessing scaffold modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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